molecular formula C19H21ClN2O4S B5733082 2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B5733082
M. Wt: 408.9 g/mol
InChI Key: LNFOBGQLBPQTNJ-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the chlorination of a benzene ring, sulfonation, and amide formation. The reaction conditions may vary, but common reagents include chlorinating agents like thionyl chloride, sulfonating agents like sulfur trioxide, and amide-forming reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques like crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially forming sulfides.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may produce various substituted benzamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity to certain proteins, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(2-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
  • 2-CHLORO-N-(2-ETHYLPHENYL)-5-(PIPERIDINE-4-SULFONYL)BENZAMIDE

Uniqueness

The unique combination of the ethyl group, morpholine sulfonyl group, and chlorinated benzene ring in 2-CHLORO-N-(2-ETHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-2-14-5-3-4-6-18(14)21-19(23)16-13-15(7-8-17(16)20)27(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFOBGQLBPQTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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